molecular formula C16H14N2O2 B2939912 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898390-00-6

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2939912
CAS No.: 898390-00-6
M. Wt: 266.3
InChI Key: BKPVRIMLTAYMQW-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-methoxy-5-methylphenyl group at position 2 and a formyl (-CHO) group at position 3. Its molecular formula is C₁₇H₁₅N₂O₂ (molecular weight: 279.32 g/mol). The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring introduce steric and electronic effects that influence its conformational stability and reactivity.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-7-14(20-2)12(9-11)16-13(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPVRIMLTAYMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of 2-methoxy-5-methylbenzaldehyde with an appropriate amine, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps in maintaining optimal conditions for the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

  • Product : 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Mechanism : The aldehyde is oxidized via a two-electron transfer process, forming a hydrate intermediate that further dehydrogenates to the carboxylic acid.

Nucleophilic Addition Reactions

The aldehyde moiety participates in nucleophilic additions with amines, hydrazines, and hydroxylamines:

With Amines

  • Reaction : Forms Schiff bases (imines).

  • Example : Reaction with primary amines (e.g., benzylamine) yields imine derivatives at room temperature.

With Hydrazines

  • Reaction : Produces hydrazones.

  • Application : These derivatives are intermediates for synthesizing heterocyclic compounds like pyrazoles .

With Hydroxylamines

  • Reaction : Generates oximes.

  • Conditions : Requires mild acidic or neutral conditions.

Cyclocondensation Reactions

The compound acts as a precursor in cyclocondensation reactions to form fused heterocycles:

  • Reagents : 1,2-Diamines (e.g., ethylenediamine).

  • Product : Imidazo[4,5-b]pyridine derivatives.

  • Mechanism : The aldehyde reacts with the diamine, followed by intramolecular cyclization and dehydration.

Aza-Friedel–Crafts Alkylation

A three-component reaction enables C3 alkylation of the imidazo[1,2-a]pyridine core:

  • Catalyst : Y(OTf)₃ .

  • Substrates : Aldehydes (e.g., benzaldehyde) and cyclic amines (e.g., pyrrolidine).

  • Product : C3-alkylated imidazo[1,2-a]pyridines .

Reaction Component Role Example
AldehydeElectrophileBenzaldehyde
AmineNucleophilePyrrolidine
CatalystLewis acidY(OTf)₃

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the phenyl ring direct electrophiles to specific positions:

  • Nitration : Occurs at the para position relative to the methoxy group.

  • Halogenation : Bromine or chlorine substitutes at the ortho/para positions to the methyl group.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar imidazo[1,2-a]pyridine derivatives:

Compound Key Reactivity Differences
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Lower electron density at C3 due to absence of methoxy group
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Aldehyde at position 5 alters cyclization pathways

Mechanistic Insights

  • Aza-Friedel–Crafts Pathway : Involves iminium ion formation from the aldehyde and amine, followed by nucleophilic attack at C3 of the imidazo[1,2-a]pyridine core .

  • Oxidation Selectivity : The electron-rich aromatic system stabilizes intermediates, favoring carboxylic acid formation over over-oxidation.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Substituent Effects on Conformation
  • 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde : The unsubstituted phenyl group at position 2 lacks significant steric hindrance, allowing for greater rotational freedom. However, intramolecular hydrogen bonding between the aldehyde (-CHO) and peri H-5 stabilizes a planar conformation (interatomic distance: ~2.5 Å via X-ray) .
  • Its molecular weight (307.17 g/mol) is higher than the target compound due to bromine’s mass .
  • Target Compound : The 2-methoxy group may engage in intramolecular H-bonding with the aldehyde, similar to phenyl analogs, while the 5-methyl group adds steric bulk without strong electronic effects. This could favor a slightly twisted conformation compared to planar phenyl derivatives .
Spectral Characterization
  • IR Spectroscopy :
    • The target compound’s aldehyde C=O stretch is expected near 1650–1685 cm⁻¹ , slightly lower than electron-deficient analogs (e.g., nitro or bromo derivatives) due to methoxy’s electron-donating nature .
    • Methoxy C-O and methyl C-H stretches would appear at 1250 cm⁻¹ and 2950 cm⁻¹ , respectively, consistent with reported analogs .
  • NMR Spectroscopy :
    • The aldehyde proton in the target compound is anticipated at δ 9.8–10.2 ppm (¹H NMR), similar to 2-phenyl derivatives. Aromatic protons on the methoxy-methylphenyl ring would show splitting patterns distinct from halogenated analogs .
Reactivity Trends
  • Electrophilic Substitution : The methoxy group directs electrophiles to the para position, while the methyl group provides mild steric protection. This contrasts with bromothiophene analogs, where bromine acts as a leaving group in cross-coupling reactions .
  • Aldehyde Reactivity : The formyl group participates in condensation reactions (e.g., chalcone formation), with reactivity modulated by adjacent substituents. Electron-donating groups (e.g., -OCH₃) may slightly reduce electrophilicity compared to electron-withdrawing substituents .

Physical and Chemical Properties

Property Target Compound 2-Phenyl Analog 2-(5-Bromothienyl) Analog
Molecular Formula C₁₇H₁₅N₂O₂ C₁₄H₁₀N₂O C₁₂H₇BrN₂OS
Molecular Weight (g/mol) 279.32 222.25 307.17
Key Functional Groups -CHO, -OCH₃, -CH₃ -CHO, -Ph -CHO, -Br, thiophene
C=O IR Stretch (cm⁻¹) ~1656 1656–1685 1685–1700 (electron-withdrawing Br)
Conformational Preference Partially planar (H-bonding) Planar (H-bonding) Distorted (steric/electronic effects)

Biological Activity

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

  • Molecular Formula : C16H14N2O2
  • CAS Number : 898390-00-6
  • Structure : The compound consists of an imidazo[1,2-a]pyridine core with a methoxy and methyl group on the phenyl ring, contributing to its biological activity.

Imidazo[1,2-a]pyridines are known for their ability to act as covalent inhibitors. This mechanism allows them to bind irreversibly to specific biological targets, influencing various biochemical pathways. The biological activity of this compound can be summarized as follows:

  • Antiviral Activity : Exhibits potential against viral infections through inhibition of viral replication.
  • Anticancer Properties : Demonstrated efficacy in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : Shown to reduce inflammation in experimental models.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers
AntimicrobialExhibits activity against bacterial strains
AntituberculosisEffective against multidrug-resistant strains

Anticancer Activity

A study highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound showed significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), demonstrating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance potency against specific cancer types .

Antiviral Research

Research has also focused on the antiviral properties of imidazo[1,2-a]pyridine derivatives. The compound was found to inhibit the replication of certain viruses by interfering with their life cycles. In vitro studies demonstrated a dose-dependent response in viral load reduction, suggesting its potential use in antiviral therapies .

Anti-inflammatory Studies

The anti-inflammatory effects of this compound were assessed using animal models where it significantly reduced levels of pro-inflammatory cytokines. These findings suggest that it could be beneficial in treating inflammatory diseases .

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